双(二甲氨基)甲基乙烯基硅烷

描述

Synthesis Analysis

The synthesis of bis(dimethylamino)methylvinylsilane and related compounds involves multiple steps, including the use of bis(pentacoordinate) silicon compounds and reactions with acyl chlorides or via condensation with acidic α-hydrogen carbon compounds. These methods demonstrate the versatility and potential of bis(dimethylamino)methylvinylsilane as a building block for fluorinated compounds and for the preparation of a variety of functionalized molecules (Xu et al., 2020).

Molecular Structure Analysis

Molecular structure analysis of bis(dimethylamino)methylvinylsilane derivatives reveals complex coordination geometries, such as those found in triorganotin cations stabilized by intramolecular Sn-N coordination. These studies highlight the structural diversity achievable with silicon-based compounds and provide insight into their potential reactivity and applications (Koten et al., 1978).

Chemical Reactions and Properties

Chemical reactions involving bis(dimethylamino)methylvinylsilane derivatives showcase their reactivity, particularly in the formation of cyclophane-shaped molecules through dehydrocondensation reactions and their utility in constructing complex molecular architectures with unique luminescent properties (Saeki et al., 2003). Additionally, reactions with internal olefins highlight the terminal selectivity and potential for remote hydrofunctionalization, offering a new strategy for synthesizing high-value compounds with precise control over the placement of functional groups (Obligacion & Chirik, 2013).

Physical Properties Analysis

The physical properties of bis(dimethylamino)methylvinylsilane derivatives, such as those derived from oxysilane polymers, underscore their potential utility in materials science. These polymers exhibit diverse thermal properties, making them suitable for various applications, from coatings to advanced materials with specific thermal requirements (Pittman et al., 1976).

Chemical Properties Analysis

The chemical properties of bis(dimethylamino)methylvinylsilane and its derivatives, such as their ability to participate in hydroboration reactions with high activity and selectivity, illustrate their potential as reagents in organic synthesis. These properties enable the synthesis of complex molecules, including those with challenging sterically hindered substrates, showcasing the broad utility of these compounds in synthetic chemistry (Obligacion & Chirik, 2013).

科学研究应用

等离子体聚合:它用于等离子体聚合中,以制造含有氨基的聚合物。与其他类似单体相比,这些聚合物在甲基氨基的断裂更少 (Inagaki & Oh-Ishi, 1985).

水分传感器设备:由双(二甲氨基)甲基乙烯基硅烷等离子体聚合而成的薄膜显示出对水分的敏感性。这些薄膜已用于水分传感器设备中,证明了随着湿度的增加,电阻会显着下降 (Inagaki, Suzuki, & Oh-Ishi, 1985).

氧化硅聚合物的合成:它在缩聚过程中作为单体,以生产氧化硅聚合物。这些聚合物在热性能和稳定性方面有应用 (Pittman, Patterson, & Mcmanus, 1976).

电容式水分传感器设备:已探索了它在电容式水分传感器的聚合物薄膜中的用途。这些传感器证明了电容与湿度之间的线性关系,使其适用于水分传感应用 (Inagaki, Oh-Ishi, & Suzuki, 1986).

氮化碳硅薄膜的合成:这种化合物用于通过远程微波等离子体化学气相沉积合成氮化碳硅薄膜。这些薄膜在材料科学中具有独特性能,因此具有相关性 (Blaszczyk-Lezak et al., 2007).

安全和危害

Bis(dimethylamino)methylvinylsilane should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation. Remove all sources of ignition and evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

属性

IUPAC Name |

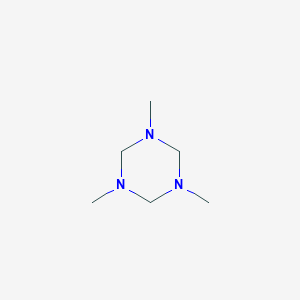

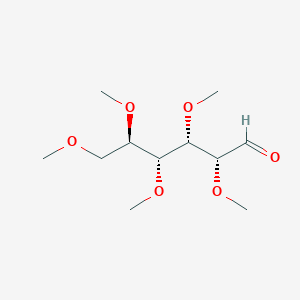

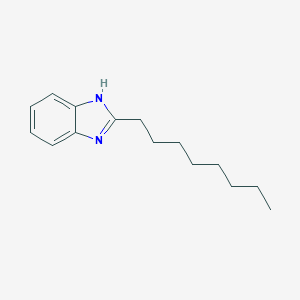

N-(dimethylamino-ethenyl-methylsilyl)-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H18N2Si/c1-7-10(6,8(2)3)9(4)5/h7H,1H2,2-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIRXZHKWFHIBOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)[Si](C)(C=C)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18N2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6065428 | |

| Record name | Silanediamine, 1-ethenyl-N,N,N',N',1-pentamethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6065428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [Pfaltz and Bauer MSDS] | |

| Record name | Bis(dimethylamino)methylvinylsilane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20342 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Bis(dimethylamino)methylvinylsilane | |

CAS RN |

13368-45-1 | |

| Record name | 1-Ethenyl-N,N,N′,N′,1-pentamethylsilanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13368-45-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(dimethylamino)methylvinylsilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013368451 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silanediamine, 1-ethenyl-N,N,N',N',1-pentamethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silanediamine, 1-ethenyl-N,N,N',N',1-pentamethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6065428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(dimethylamino)methylvinylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.110 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BIS(DIMETHYLAMINO)METHYLVINYLSILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5E5AZ84GD2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: What are the advantages of using BDMAMVS in plasma polymerization compared to other similar compounds?

A1: BDMAMVS exhibits a faster polymer deposition rate in plasma polymerization compared to Bis(dimethylamino)methylsilane (BDMAMS). This suggests that the vinyl and methyl substituents in BDMAMVS contribute positively to polymer formation, while hydrogen substituents in BDMAMS hinder the process. [] This highlights the importance of structural features in influencing the polymerization efficiency of these silane precursors.

Q2: How does the plasma polymerization of BDMAMVS differ from that of Trimethylsilyldimethylamine (TMSDMA)?

A2: While both BDMAMVS and TMSDMA demonstrate relatively fast polymer deposition rates compared to BDMAMS, their resulting plasma-polymerized films exhibit distinct chemical characteristics. [] Specifically, hydrolysis of BDMAMVS-derived polymers predominantly yields carboxylic acid groups. In contrast, TMSDMA-derived polymers, upon hydrolysis, result in a mixture of carboxylate ester and carboxylic acid functionalities. [] This difference arises from the structural variations between the two precursor molecules and highlights the possibility of tailoring the final film properties by selecting specific precursors.

Q3: Can the amino groups within BDMAMVS-derived plasma polymers be further functionalized?

A3: Yes, research indicates that the amido groups present in BDMAMVS-derived plasma films can be hydrolyzed to generate carboxyl groups. This hydrolysis process, typically conducted at 80-100°C for several hours, offers a pathway for further modification. [] Notably, this reaction primarily occurs near the polymer surface, implying potential for creating materials with tailored surface properties.

Q4: Are there any limitations associated with the hydrolysis of amido groups in BDMAMVS-derived films?

A4: While hydrolysis offers a route to incorporate carboxyl functionalities into BDMAMVS-derived films, it's essential to note that this reaction is predominantly limited to the surface regions of the polymer. [] This limitation might pose challenges when aiming for bulk modifications or homogeneous functional group distribution throughout the material.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。